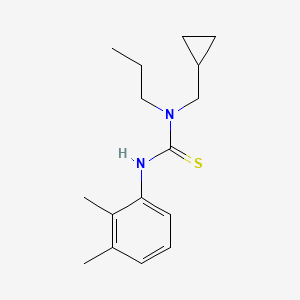

![molecular formula C10H14N8O2 B5549435 N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5549435.png)

N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is related to a series of triazine derivatives, which are noted for their planar molecular structures and extensive π-conjugation. These compounds often exhibit interactions such as hydrogen bonds and π–π stacking in their crystal structures (Lu, Qin, Zhu, & Yang, 2004).

Synthesis Analysis

The synthesis of this compound and similar triazine derivatives involves multiple steps, including ring closure and condensation reactions. The use of controlled microwave heating has been noted as an efficient method in the synthesis of related compounds (Moustafa, Mekheimer, Al-Mousawi, Abd-Elmonem, El-zorba, Hameed, Mahmoud Mohamed, & Sadek, 2020).

Molecular Structure Analysis

Triazine derivatives typically have a planar structure due to π-conjugation. The structure of these compounds, including their molecular conformations, can be studied through techniques like X-ray diffraction and Density Functional Theory (DFT) (Geng, Zhao, Xu, Cao, Hu, & Gong, 2023).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including interactions with other molecules to form adducts. These reactions are often influenced by the presence of functional groups in the molecule, which can lead to different chemical properties (Lynch, Smith, Byriel, & Kennard, 1993).

Applications De Recherche Scientifique

Heterocyclic Compounds Synthesis and Properties

Synthesis of Condensed Lumazine-Ringsystems : The compound serves as a starting material for the synthesis of imidazo and pyrazino lumazines, which are notable for their high fluorescence. Such compounds have applications in material science, particularly in the development of fluorescent markers and probes (Abou‐Hadeed & Pfleiderer, 2002).

Crystal Structure and Hydrogen Bonding : The study on 4-Dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine demonstrates its planar structure and extensive hydrogen bonding, indicating its potential in designing novel crystalline materials with specific electronic or optical properties (Lu et al., 2004).

Biological Activity Exploration

Anti-tumor Agents Synthesis : Derivatives of triazines have been synthesized and evaluated for their potential as anti-tumor agents, showcasing the compound's role in developing new therapeutics (Badrey & Gomha, 2012).

Material Science and Sensing

Metal–Organic Frameworks (MOFs) : The synthesis of a heterometallic sodium–europium-cluster-based MOF demonstrates the compound's utility in creating highly stable, luminescent frameworks for the selective detection of substances like oridazole antibiotics and explosives, indicating its applications in environmental monitoring and safety (Han et al., 2017).

Selective Detection of Picric Acid : Imidazole-based boron complexes derived from related compounds have been investigated for the selective detection of picric acid, highlighting their potential in security and environmental clean-up applications (Dhanunjayarao et al., 2016).

Orientations Futures

The future directions for research on “N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives, there is potential for the development of new drugs that overcome current public health problems .

Propriétés

IUPAC Name |

2-N,2-N-dimethyl-6-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N8O2/c1-6-12-4-8(18(19)20)17(6)5-7-13-9(11)15-10(14-7)16(2)3/h4H,5H2,1-3H3,(H2,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOXBORUYNCHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC2=NC(=NC(=N2)N(C)C)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)

![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549433.png)